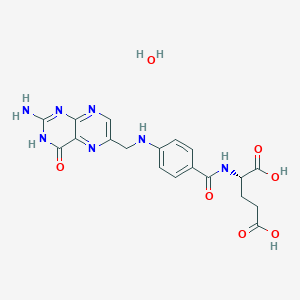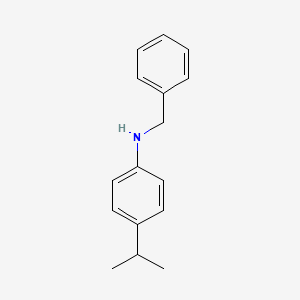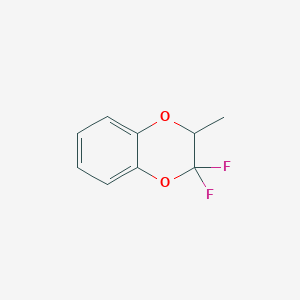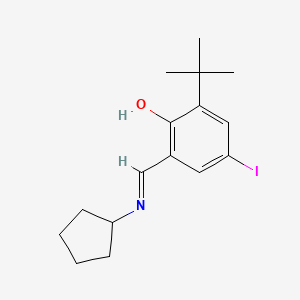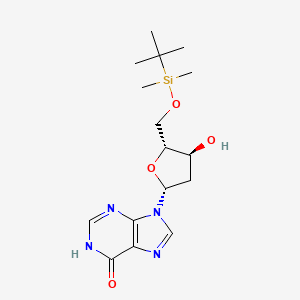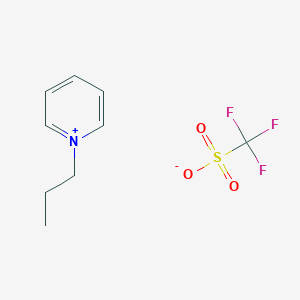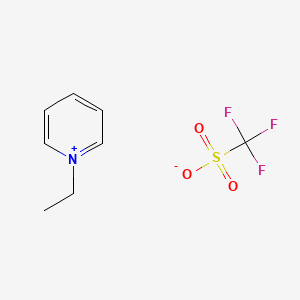
N-(3-Phenylsalicylidene)-4-iodoaniline
Descripción general
Descripción
N-(3-Phenylsalicylidene)-4-iodoaniline, also known as NPSI, is a phenylsalicylidene-containing organic compound that has a wide range of applications in scientific research. NPSI is a versatile compound that has been used in a variety of fields such as biochemistry, biophysics, and drug delivery. It has been used as a model compound for studying protein-ligand interactions and for the synthesis of novel drugs. It is also used in the study of biocatalysis and enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Phenylsalicylidene)-4-iodoaniline is not fully understood. It is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. N-(3-Phenylsalicylidene)-4-iodoaniline is also believed to interact with small molecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-4-iodoaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, N-(3-Phenylsalicylidene)-4-iodoaniline has been shown to have anti-cancer properties and to be a potential therapeutic agent for the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Phenylsalicylidene)-4-iodoaniline has several advantages for lab experiments. It is a stable compound that is easy to synthesize and is non-toxic. It is also a versatile compound that can be used in a variety of experiments. However, it has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of N-(3-Phenylsalicylidene)-4-iodoaniline.
Direcciones Futuras
N-(3-Phenylsalicylidene)-4-iodoaniline has a wide range of potential applications in the future. It could be used to develop new drugs and drug delivery systems. It could also be used to study the structure and function of proteins and enzymes. In addition, it could be used to study the interactions between proteins and small molecules. N-(3-Phenylsalicylidene)-4-iodoaniline could also be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new biocatalysts and enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
N-(3-Phenylsalicylidene)-4-iodoaniline has been widely used in a variety of scientific research fields. It has been used in the study of protein-ligand interactions, enzyme-catalyzed reactions, and drug delivery. It has also been used in the study of biocatalysis, biochemistry, and biophysics. N-(3-Phenylsalicylidene)-4-iodoaniline has been used to study the interactions between proteins and small molecules, and it has been used to study the structure and function of enzymes. It has also been used to study the structure and function of drug delivery systems.
Propiedades
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-6-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSOSAAODSFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-4-iodoaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)


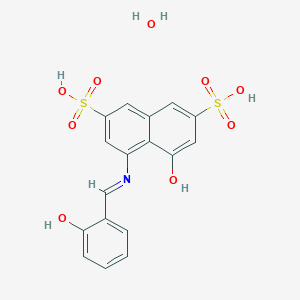
![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)

